2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Catalog No.
S938596
CAS No.
2097968-02-8
M.F
C10H16N4
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximi...

CAS Number

2097968-02-8

Product Name

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

IUPAC Name

2-ethyl-4,5,6,7-tetrahydroindazole-3-carboximidamide

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c1-2-14-9(10(11)12)7-5-3-4-6-8(7)13-14/h2-6H2,1H3,(H3,11,12)

InChI Key

LFDHFDRCQIFRGM-UHFFFAOYSA-N

SMILES

CCN1C(=C2CCCCC2=N1)C(=N)N

Canonical SMILES

CCN1C(=C2CCCCC2=N1)C(=N)N

    Anti-Inflammatory Agents

      Scientific Field: Medicinal chemistry and pharmacology.

      Summary: Rosati et al.

      Methods: The synthesis of this compound likely involves modifications to the indazole core structure.

      Results: The compound demonstrated anti-inflammatory effects, making it a potential candidate for drug development.

    Indazole Synthesis Strategies

      Scientific Field: Organic synthesis.

      Summary: Recent research has focused on various strategies for synthesizing 1H- and 2H-indazoles.

      Methods: Researchers explore diverse synthetic routes, including palladium-catalyzed reactions and radical cyclizations.

      Results: These strategies enable the efficient preparation of indazole derivatives, including compounds related to 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide.

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound features a bicyclic structure with a tetrahydroindazole core, which is characterized by the presence of an ethyl group at the 2-position and a carboximidamide functional group at the 3-position. The chemical formula for this compound is C10H14N4C_{10}H_{14}N_4, indicating the presence of carbon, hydrogen, and nitrogen atoms that contribute to its unique properties.

Indazole derivatives, including 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide, are recognized for their diverse biological activities and potential therapeutic applications. The structural variations in indazole compounds can significantly influence their pharmacological profiles, making them valuable in medicinal chemistry .

Such as:

  • Nucleophilic Substitution: The amine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Condensation Reactions: The carboximidamide group can undergo condensation with carbonyl compounds to form more complex structures.
  • Reduction Reactions: The compound may also be subjected to reduction processes to yield amine derivatives.

These reactions highlight the potential for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Indazole derivatives have been extensively studied for their biological activities, including:

  • Anticancer Activity: Some indazole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Compounds within this class have shown effectiveness against bacterial and fungal pathogens.
  • Neuroprotective Effects: Certain indazoles are being investigated for their potential to protect neuronal cells from damage.

The specific biological activities of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide depend on its interaction with biological targets such as enzymes and receptors .

The synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate hydrazones or hydrazides and using cyclization agents can yield the desired indazole structure.
  • One-Pot Synthesis: Recent advancements have introduced one-pot methods that streamline the synthesis process by combining multiple steps into a single reaction vessel.
  • Functional Group Modifications: Existing indazole derivatives can be modified through functional group transformations to introduce the ethyl and carboximidamide substituents.

These methods emphasize efficiency and yield in producing this compound .

The applications of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide span various fields:

  • Pharmaceutical Development: Its potential as an anticancer or antimicrobial agent makes it a candidate for drug development.
  • Research Tools: This compound may serve as a biochemical probe to study specific biological pathways or mechanisms.
  • Agricultural Chemicals: Given its biological activity, it could be explored for use in agrochemicals targeting pests or diseases .

Interaction studies involving 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide focus on its binding affinity to various biological targets. These studies typically include:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes involved in disease processes.
  • Receptor Binding Studies: Investigating its affinity for receptors related to neurological or metabolic functions.
  • Cell Line Studies: Assessing cytotoxicity and cellular uptake in different cancer cell lines.

Such studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of this compound .

Several compounds share structural similarities with 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Aspects
4-AminoindazoleContains an amino group at position 4Known for its role in cancer therapy
Indazoles with Carboxylic AcidsVariations include different carboxylic acid substituentsEnhanced solubility and bioavailability
1H-Indazole DerivativesDifferent substitutions on the indazole ringDiverse biological activities

The uniqueness of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide lies in its specific tetrahydro configuration combined with the ethyl and carboximidamide groups. This combination may provide distinct biological activities compared to other indazoles .

Palladium-catalyzed cyclization strategies represent a fundamental approach for the synthesis of tetrahydroindazole derivatives, including 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide [1]. The palladium-catalyzed carbon-hydrogen bond functionalization followed by intramolecular carbon-nitrogen bond formation provides an efficient synthetic route to nitrogen-heterocycles, particularly indazoles [1]. These transformations typically employ palladium complexes as catalysts to facilitate the formation of the indazole core through cyclization reactions [2].

The mechanistic pathway for palladium-catalyzed indazole synthesis involves the initial coordination of the palladium catalyst to the substrate, followed by carbon-hydrogen bond activation and subsequent intramolecular cyclization [2]. The palladium catalyst system commonly utilizes palladium acetate in combination with chelating phosphine ligands such as racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 1,1'-bis(diphenylphosphino)ferrocene, or bis(2-diphenylphosphinophenyl) ether [2]. These ligand systems provide optimal catalytic efficiency for the cyclization reaction while maintaining functional group tolerance [2].

Research has demonstrated that the combination of palladium diacetate with 1,1'-bis(diphenylphosphino)ferrocene and cesium carbonate as base yields the most effective results for indazole formation [2]. The reaction conditions typically require elevated temperatures ranging from 100 to 130 degrees Celsius in polar aprotic solvents such as dimethylformamide [2]. The cyclization process proceeds through chelate-assisted cleavage of carbon-hydrogen bonds, which includes both the initial functionalization step and the subsequent intramolecular carbon-nitrogen bond formation [3].

Alternative palladium-catalyzed approaches involve the use of azobenzene substrates that undergo carbon-hydrogen functionalization followed by cyclization [4]. This methodology provides access to 2H-indazole derivatives through rhodium(III)-catalyzed carbon-hydrogen bond activation, although similar principles can be applied using palladium catalysis [4]. The regioselectivity of these transformations can be controlled through electronic and steric effects, with electron-rich aromatic rings generally favoring functionalization [5].

The substrate scope for palladium-catalyzed indazole synthesis includes various substituted arylhydrazones and related precursors [6]. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring, making it suitable for the preparation of diversely substituted indazole derivatives [6]. The yields for these palladium-catalyzed cyclizations typically range from 60 to 90 percent, depending on the specific substrate and reaction conditions employed [2] [7].

Multi-Step Synthesis from Hydrazonoyl Chloride Precursors

Multi-step synthesis from hydrazonoyl chloride precursors offers an alternative route to tetrahydroindazole derivatives through cyclocondensation reactions [8]. Hydrazonoyl chlorides serve as versatile synthetic intermediates that can undergo various transformations to generate heterocyclic compounds [8]. The synthetic strategy typically involves the initial preparation of hydrazonoyl chloride precursors followed by their cyclization with appropriate nucleophiles or dienophiles [9].

The formation of hydrazonoyl chlorides is commonly achieved through the reaction of hydrazones with thionyl chloride or phosphorus pentachloride under controlled conditions [8]. These reactive intermediates can then participate in cycloaddition reactions with various dipolarophiles to form fused heterocyclic systems [8]. The hydrazonoyl chloride approach provides excellent regioselectivity in the formation of indazole derivatives due to the directed nature of the cyclization process [9].

Research has shown that hydrazonoyl chlorides can undergo formal [3+2] cycloaddition reactions with N-methylimidazole derivatives, resulting in the formation of triazole systems that can be further transformed to indazole structures [9]. The mechanism involves initial nucleophilic substitution of the hydrazonoyl chloride followed by cyclization and subsequent carbon-nitrogen bond cleavages [9]. This transformation provides access to 1,3-disubstituted heterocycles with high efficiency [9].

The multi-step synthesis pathway from hydrazonoyl chloride precursors typically involves three to four synthetic transformations [8]. The initial step involves the preparation of the hydrazonoyl chloride from the corresponding hydrazone, followed by the key cyclization reaction [8]. Subsequent steps may include functional group modifications and reduction reactions to achieve the desired tetrahydroindazole framework [10].

Table 1 presents typical yields and reaction conditions for hydrazonoyl chloride-based synthetic approaches:

Starting MaterialProductYield (%)Reaction TimeTemperature
Aryl hydrazonoyl chloride1H-Indazole derivative45-724-12 hours80-120°C
Alkyl hydrazonoyl chlorideSubstituted indazole35-656-18 hours60-100°C
Substituted hydrazonoyl chlorideFunctionalized indazole50-788-24 hours80-140°C

The versatility of hydrazonoyl chloride chemistry allows for the introduction of various functional groups at different positions of the indazole ring system [8]. This approach is particularly useful for the synthesis of carboximidamide derivatives, as the hydrazonoyl chloride precursor can be designed to incorporate the appropriate nitrogen-containing functional group [11].

Regioselective Functionalization Approaches

Regioselective functionalization approaches are crucial for the targeted synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide with precise control over substitution patterns [12]. The regioselectivity in indazole synthesis can be achieved through various strategies, including steric control, electronic effects, and the use of directing groups [13]. Modern synthetic methodologies have developed sophisticated approaches to control the regiochemistry of indazole formation and subsequent functionalization reactions [14].

The regioselective synthesis of 2H-indazoles has been accomplished through one-pot condensation-Cadogan reductive cyclization methods [13]. This approach involves the formation of ortho-imino-nitrobenzene substrates through condensation reactions, followed by reductive cyclization promoted by tri-n-butylphosphine [13]. The method provides excellent regioselectivity for the formation of N2-substituted indazoles under mild reaction conditions [13].

Research has demonstrated that regioselective trifluoromethylation of 2H-indazoles can be achieved at the C3 position under metal-free conditions using visible light photocatalysis [14]. The combination of photocatalysis and hypervalent iodine reagents provides a practical approach for the selective introduction of trifluoromethyl groups [14]. This methodology yields trifluoromethylated indazoles in 35 to 83 percent yields with excellent regioselectivity [14].

The regioselective N-alkylation of indazole scaffolds has been extensively studied to achieve selective functionalization at either the N1 or N2 position [12]. The use of sodium hydride in tetrahydrofuran provides excellent N1 regioselectivity for various C3-substituted indazoles [12]. This method shows greater than 99 percent N1 regioselectivity for substrates bearing carboxymethyl, tert-butyl, acetyl, and carboxamide substituents at the C3 position [12].

The electronic and steric effects of ring substituents significantly influence the regioselectivity of N-alkylation reactions [12]. Substrates with C7 nitro or methyl carboxylate substituents demonstrate excellent N2 regioselectivity (greater than 96 percent) under standard alkylation conditions [15]. The regioselectivity can be rationalized by considering the electronic effects of substituents and the formation of tight ion pairs during the alkylation process [12].

Table 2 summarizes regioselectivity data for various functionalization approaches:

Functionalization TypeRegioselectivityYield Range (%)Selectivity Ratio
N1-Alkylation>99% N170-95>99:1
N2-Alkylation>96% N265-90>24:1
C3-Trifluoromethylation>95% C335-83>19:1
C3-Arylation>90% C360-85>9:1

Advanced regioselective functionalization strategies employ computational methods to predict and optimize reaction outcomes [16]. Quantum mechanical calculations have been used to understand the mechanism of highly selective N2 alkylation reactions, revealing the importance of tautomeric equilibria in determining regioselectivity [16]. These computational insights have guided the development of more efficient synthetic protocols [16].

Optimization of Reaction Conditions and Yield Enhancement

Optimization of reaction conditions and yield enhancement represents a critical aspect of developing efficient synthetic methodologies for 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide [17]. Systematic optimization studies have identified key parameters that influence reaction efficiency, including temperature, solvent, catalyst loading, reaction time, and the nature of additives [17]. Modern optimization approaches employ design of experiments methodologies and high-throughput screening to identify optimal reaction conditions [18].

Temperature optimization studies have revealed that indazole synthesis reactions typically require elevated temperatures to achieve satisfactory conversion rates [17]. Research has shown that increasing reaction temperature from 100 to 120 degrees Celsius can improve yields from 32 to 60 percent for copper-catalyzed indazole formation [17]. However, further temperature increases may lead to decreased yields due to substrate decomposition or side reactions [19].

Solvent selection plays a crucial role in determining reaction efficiency and product yield [17]. Comparative studies have demonstrated that dimethylformamide provides superior results compared to dimethyl sulfoxide, dioxane, or toluene for copper-catalyzed indazole synthesis [17]. The polar aprotic nature of dimethylformamide facilitates the dissolution of inorganic bases and promotes efficient catalyst turnover [17].

Catalyst loading optimization has identified optimal concentrations for various metal-catalyzed indazole syntheses [20]. Studies using cobalt(III) catalysts have shown that 10 mol percent catalyst loading provides the best balance between reaction efficiency and cost effectiveness [20]. Reducing catalyst loading to 5 mol percent results in significantly lower yields, while increasing to 20 mol percent does not provide proportional yield improvements [20].

The optimization of base selection has revealed significant effects on reaction outcomes [17]. Potassium hydroxide provides superior results compared to potassium phosphate or cesium carbonate for copper-catalyzed cyclizations [17]. The choice of base affects both the rate of the cyclization reaction and the regioselectivity of product formation [17].

Table 3 presents optimized reaction conditions for various synthetic approaches:

Synthetic MethodTemperatureSolventCatalyst LoadingBaseReaction TimeYield (%)
Copper-catalyzed120°CDimethylformamide20 mol%Potassium hydroxide24 hours60
Palladium-catalyzed130°CDimethylformamide10 mol%Cesium carbonate12 hours82
Cobalt-catalyzed100°CTetrahydrofuran10 mol%Acetic acid24 hours87
Microwave-assisted150°CSolvent-freeNoneNone2 minutes88

Microwave-assisted synthesis has emerged as a powerful tool for yield enhancement and reaction time reduction [21]. Microwave irradiation enables rapid heating and can achieve reaction completion in minutes rather than hours [21]. Studies have shown that microwave-assisted synthesis of tetrahydroindazole derivatives can achieve yields of 80 to 88 percent with reaction times as short as 2 minutes [21].

The use of additives and co-catalysts has been investigated for yield enhancement [20]. Silver acetate additives have been shown to improve yields in cobalt-catalyzed indazole synthesis from 31 to 82 percent [20]. The additive likely facilitates catalyst turnover by serving as an oxidant or by modifying the electronic properties of the metal center [20].

Concentration effects have been studied to optimize reaction efficiency [17]. Increasing reaction concentration from 0.2 molar to 0.4 molar does not significantly improve yields but may reduce overall reaction volume requirements [17]. However, very high concentrations can lead to poor mixing and reduced mass transfer efficiency [17].

XLogP3

1.1

Dates

Modify: 2023-08-16

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